molecular formula C2H4N4O2 B13105916 Tetrahydro-1,2,4,5-tetrazine-3,6-dione CAS No. 624-40-8

Tetrahydro-1,2,4,5-tetrazine-3,6-dione

Cat. No.: B13105916
CAS No.: 624-40-8
M. Wt: 116.08 g/mol
InChI Key: XMKLTEGSALONPH-UHFFFAOYSA-N
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Description

Tetrahydro-1,2,4,5-tetrazine-3,6-dione is a chemical compound with the molecular formula C₂H₄N₄O₂ and a molecular weight of 116.0788 g/mol . It is also known by its systematic name, 1,2,4,5-tetrazine-3,6-dione, tetrahydro-. This compound is characterized by its unique structure, which includes a tetrazine ring with two carbonyl groups at positions 3 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1,2,4,5-tetrazine-3,6-dione typically involves the reaction of hydrazine derivatives with carbonyl compounds under controlled conditions. One common method involves the cyclization of hydrazine with glyoxal or its derivatives . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the tetrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1,2,4,5-tetrazine-3,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted tetrazines, hydrazine derivatives, and other nitrogen-containing heterocycles .

Scientific Research Applications

Tetrahydro-1,2,4,5-tetrazine-3,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-1,2,4,5-tetrazine-3,6-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating redox reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-1,2,4,5-tetrazine-3,6-dione is unique due to its tetrahydro configuration, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This configuration affects its reactivity, making it suitable for specific applications in synthesis and research .

Properties

CAS No.

624-40-8

Molecular Formula

C2H4N4O2

Molecular Weight

116.08 g/mol

IUPAC Name

1,2,4,5-tetrazinane-3,6-dione

InChI

InChI=1S/C2H4N4O2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8)

InChI Key

XMKLTEGSALONPH-UHFFFAOYSA-N

Canonical SMILES

C1(=O)NNC(=O)NN1

Origin of Product

United States

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